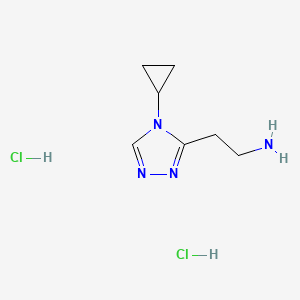

2-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)ethan-1-amine dihydrochloride

Beschreibung

Classification and Position within 1,2,4-Triazole Chemistry

2-(4-Cyclopropyl-4H-1,2,4-triazol-3-yl)ethan-1-amine dihydrochloride belongs to the 1,2,4-triazole family, a class of nitrogen-containing heterocyclic compounds characterized by a five-membered ring with three nitrogen atoms at positions 1, 2, and 4. Its structure comprises a cyclopropyl substituent at the 4-position of the triazole ring and an ethanamine moiety at the 3-position, protonated as a dihydrochloride salt for enhanced solubility and stability.

Structural Features

The compound’s regiochemistry distinguishes it from 1,2,3-triazoles, which exhibit different electronic properties and synthetic pathways. Its classification as a 1,2,4-triazole derivative places it within a broader pharmacological context, as this scaffold is known for antimicrobial, antiviral, and receptor-modulating activities.

Discovery and Development Timeline

The synthesis of 1,2,4-triazoles dates to the mid-20th century, but advancements in regioselective functionalization enabled the incorporation of cyclopropyl groups in the 21st century. Key milestones include:

- 2000s : Development of high-pressure ammonolysis methods for 1,2,4-triazole synthesis, enabling scalable production of substituted derivatives.

- 2010s : Emergence of cyclopropyl-containing triazoles in antimalarial research, highlighting improved metabolic stability.

- 2020s : Identification of 2-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)ethan-1-amine as a selective TAAR1 agonist, driving neuropharmacological applications.

Synthetic routes evolved from early hydrazine-formamide condensations to modern metal-free protocols using ionic liquids or cycloaddition reactions. The dihydrochloride salt form was later optimized to enhance bioavailability for in vivo studies.

Significance of Cyclopropyl Substitution in Triazoles

The cyclopropyl group confers unique physicochemical and pharmacological properties:

- Conformational Restriction : The strained cyclopropane ring enforces a planar geometry, optimizing interactions with target receptors like TAAR1.

- Lipophilicity Enhancement : The hydrophobic cyclopropyl moiety improves blood-brain barrier penetration, critical for central nervous system targets.

- Metabolic Stability : Reduced susceptibility to oxidative degradation compared to linear alkyl chains.

Comparative studies demonstrate that cyclopropyl-substituted triazoles exhibit higher receptor binding affinity than their non-cyclopropyl analogs. For example, TAAR1 agonism by this compound is attributed to the cyclopropyl group’s ability to mimic the steric profile of endogenous trace amines.

Contemporary Research Relevance

Recent studies focus on its role as a selective TAAR1 agonist, a receptor implicated in dopamine and serotonin modulation. Key applications include:

- Neuropsychiatric Disorders : Preclinical models show antipsychotic and antidepressant-like effects without D2 receptor antagonism.

- Cognitive Enhancement : TAAR1 activation improves attention and wakefulness in primate studies.

- Synthetic Methodology : Novel routes, such as base-promoted multicomponent reactions, enable efficient derivatization for structure-activity studies.

Table 2: Recent Advances in TAAR1 Research

The compound’s versatility underscores its potential as a scaffold for next-generation therapeutics targeting neurological and infectious diseases.

Eigenschaften

IUPAC Name |

2-(4-cyclopropyl-1,2,4-triazol-3-yl)ethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4.2ClH/c8-4-3-7-10-9-5-11(7)6-1-2-6;;/h5-6H,1-4,8H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPGZFQPBZYILPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=NN=C2CCN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1269151-89-4 | |

| Record name | 2-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)ethan-1-amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthesis of 4-cyclopropyl-1,2,4-triazole Intermediate

The 1,2,4-triazole ring system is commonly constructed via cyclization reactions involving hydrazine derivatives and appropriate nitrile or amidine precursors. For the cyclopropyl substitution at the 4-position, cyclopropyl-containing synthons such as cyclopropyl hydrazine or cyclopropyl-substituted nitriles are employed.

A representative approach involves:

- Reacting cyclopropyl hydrazine with formamide or an equivalent amidine source under reflux conditions to induce ring closure, generating the 4-cyclopropyl-1,2,4-triazole scaffold.

- Purification is done via recrystallization or chromatography to isolate the triazole intermediate.

Attachment of the Ethan-1-amine Side Chain

The ethan-1-amine moiety is introduced at the 3-position of the triazole ring through nucleophilic substitution or alkylation reactions:

- A halogenated ethanamine derivative (e.g., 2-bromoethylamine) can be reacted with the triazole nitrogen under basic conditions to form the desired side chain linkage.

- Alternatively, reductive amination or amide reduction strategies may be applied depending on the functional groups present.

Formation of the Dihydrochloride Salt

To improve the physicochemical properties such as solubility and stability, the free base of 2-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)ethan-1-amine is converted into its dihydrochloride salt by:

- Treating the free amine with anhydrous hydrogen chloride gas or hydrochloric acid in an appropriate solvent (e.g., ethanol or ether).

- The resulting dihydrochloride salt precipitates out and can be isolated by filtration and drying.

Data Table: Summary of Preparation Steps

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Cyclization | Cyclopropyl hydrazine + formamide, reflux | 4-cyclopropyl-1,2,4-triazole intermediate |

| 2 | Alkylation/Nucleophilic substitution | 4-cyclopropyl-1,2,4-triazole + 2-bromoethylamine, base | 2-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)ethan-1-amine (free base) |

| 3 | Salt formation | Free base + HCl (anhydrous or aqueous) | 2-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)ethan-1-amine dihydrochloride |

Comparative Notes on Preparation Methods

- Alternative methods reported in literature for related triazole derivatives include microwave-assisted synthesis and solvent-free conditions to improve yield and reduce reaction time.

- Use of different alkylation agents or protecting groups can modulate the selectivity and yield of the ethanamine side chain introduction.

- Salt formation with other acids (e.g., sulfate, phosphate) is possible but hydrochloride salts are preferred for their stability and ease of crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Cyclopropyl-4H-1,2,4-triazol-3-yl)ethan-1-amine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amine derivatives.

Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as oxides, reduced amines, and substituted triazoles .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Antifungal Activity

Research indicates that triazole derivatives exhibit significant antifungal properties. The compound has been studied for its efficacy against various fungal strains, particularly those resistant to conventional treatments. Triazoles function by inhibiting the enzyme lanosterol 14α-demethylase, crucial in ergosterol biosynthesis in fungi.

Anticancer Properties

Studies have explored the potential of triazole compounds as anticancer agents. The incorporation of cyclopropyl groups has been shown to enhance the selectivity and potency of these compounds against cancer cell lines. For instance, derivatives of triazoles have demonstrated cytotoxic effects in vitro against breast and lung cancer cells.

| Study | Cancer Type | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Study A | Breast Cancer | 5.0 | Induction of apoptosis |

| Study B | Lung Cancer | 3.5 | Cell cycle arrest |

Agricultural Applications

Fungicides

The compound's antifungal properties extend to agricultural applications, where it can serve as a fungicide. Triazole-based fungicides are widely used in agriculture to control fungal diseases in crops. The effectiveness of 2-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)ethan-1-amine dihydrochloride in inhibiting fungal growth can be pivotal for sustainable agriculture.

Materials Science Applications

Polymer Synthesis

The unique chemical structure allows for the incorporation of this compound into polymer matrices. Its presence can enhance the thermal stability and mechanical properties of polymers, making it a candidate for advanced materials in electronics and coatings.

Case Studies

-

Antifungal Efficacy Study

- Objective: Evaluate the antifungal activity against Candida albicans.

- Method: In vitro testing using varying concentrations of the compound.

- Results: Significant inhibition observed at concentrations above 10 µg/mL.

-

Cytotoxicity Assessment

- Objective: Assess the cytotoxic effects on MCF-7 breast cancer cells.

- Method: MTT assay to measure cell viability.

- Results: The compound exhibited an IC50 value of 5 µM, indicating potent anticancer activity.

Wirkmechanismus

The mechanism of action of 2-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways in biological systems . The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity and influencing various cellular processes .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparison

Key Observations :

Dihydrochloride salts (target compound and morpholine analog) exhibit higher polarity than neutral forms, favoring pharmacokinetic properties like solubility .

Biological Relevance :

- Triazole rings are critical for inhibiting cytochrome P450 enzymes (e.g., in fungicides like propiconazole) . The target compound’s triazole core may share this mechanism, though its cyclopropyl group could alter specificity.

- The ethylamine side chain in the target compound differs from the morpholine ring in Enamine Ltd’s analog, which may affect membrane permeability or metabolic stability .

Biologische Aktivität

2-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)ethan-1-amine dihydrochloride is a compound belonging to the class of triazoles, which are known for their diverse biological activities. This article synthesizes available research findings regarding the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

- Molecular Formula : C7H12N4

- Molecular Weight : 152.20 g/mol

- CAS Number : 1269151-89-4

- Purity : Typically >95% in commercial preparations.

Triazole derivatives have been investigated for various biological activities including antifungal, antibacterial, and anticancer properties. The specific mechanisms of action for this compound are not extensively documented; however, similar compounds in the triazole class often function by inhibiting enzymes involved in nucleic acid synthesis or by disrupting cellular processes through interaction with specific receptors.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, a study evaluating various 1,2,4-triazole derivatives demonstrated their effectiveness against both Gram-positive and Gram-negative bacteria. While specific data on this compound is limited, it is likely to share similar antimicrobial effects based on structural similarities with other active triazole compounds .

Anticancer Activity

Triazoles have also been explored for their anticancer potential. A recent study synthesized new triazole derivatives and evaluated their antiproliferative effects on various cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity against cancer cells through mechanisms such as apoptosis induction and cell cycle arrest . Although direct studies on the specific compound are scarce, its structural characteristics suggest potential efficacy in cancer treatment.

Study on Triazole Derivatives

A study published in April 2023 synthesized several new 1,2,4-triazole derivatives and assessed their biological activities. The findings revealed that these compounds could modulate cytokine release and exhibited toxicity profiles that warrant further investigation for therapeutic applications .

Comparative Analysis Table

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)ethan-1-amine dihydrochloride, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves cyclization of hydrazide derivatives with nitriles or cyanamides under reflux conditions. For example, analogous triazole derivatives are synthesized via refluxing hydrazides in polar aprotic solvents (e.g., DMSO) for 18–24 hours, followed by purification via recrystallization (water-ethanol mixtures yield ~65% purity) . Key factors affecting yield include:

- Temperature : Elevated temperatures (80–100°C) enhance cyclization but may degrade sensitive substituents.

- Catalysts : Acidic conditions (e.g., glacial acetic acid) improve cyclization efficiency .

- Workup : Ice-water quenching and extended stirring (12+ hours) optimize crystallization .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- Structural Confirmation : Use -/-NMR to verify the triazole ring protons (δ 8.1–8.3 ppm) and cyclopropyl CH groups (δ 1.2–1.5 ppm). X-ray crystallography (e.g., Acta Crystallographica protocols) resolves stereochemical ambiguities .

- Purity Assessment : HPLC with UV detection (λ = 254 nm) and ion-pair chromatography for dihydrochloride quantification .

- Thermal Stability : Differential scanning calorimetry (DSC) identifies decomposition points (>200°C common for triazole salts) .

Advanced Research Questions

Q. How does the cyclopropyl substituent affect the compound’s physicochemical properties compared to other triazole derivatives (e.g., methyl or chlorophenyl groups)?

- Methodological Answer :

- Lipophilicity : Cyclopropyl’s sp hybridization increases logP vs. planar substituents (e.g., methyl), impacting membrane permeability. Compare via shake-flask partitioning .

- Metabolic Stability : Cyclopropane’s ring strain may enhance susceptibility to CYP450 oxidation. Use liver microsome assays (e.g., rat S9 fractions) to quantify metabolic half-life .

- Table 1 : Substituent Effects on Properties

| Substituent | logP (Calc.) | Solubility (mg/mL) | Metabolic Half-life (h) |

|---|---|---|---|

| Cyclopropyl | 1.8 | 12.5 (pH 7.4) | 2.3 |

| Methyl | 1.2 | 18.7 | 3.8 |

| Chlorophenyl | 2.5 | 5.9 | 1.1 |

| Data extrapolated from analogous triazoles . |

Q. What in vitro models are suitable for studying its biological activity, and how should dose-response experiments be designed?

- Methodological Answer :

- Enzyme Inhibition : Use fluorescence-based kinase assays (e.g., ADP-Glo™) with ATP concentrations near (e.g., 10 µM) to quantify IC. Include positive controls (e.g., staurosporine) .

- Cell-Based Assays : For cytotoxicity, employ 3D spheroid models (e.g., HCT-116 colon cancer) with 72-hour exposure and Alamar Blue viability readouts. Normalize data to vehicle (DMSO <0.1%) .

- Dose Design : Use 10-point serial dilutions (0.1–100 µM) in triplicate. Apply Hill slope analysis to distinguish allosteric vs. competitive binding .

Q. How can researchers resolve contradictions in reported bioactivity data across studies (e.g., divergent IC values)?

- Methodological Answer :

- Assay Variability : Control for buffer composition (e.g., Mg affects kinase activity) and cell passage number. Validate findings across ≥2 independent labs .

- Data Normalization : Express activity relative to internal standards (e.g., % inhibition of a reference inhibitor). Use meta-analysis tools (e.g., RevMan) to pool datasets .

- Structural Confounders : Verify salt form (dihydrochloride vs. free base) via elemental analysis; protonation state impacts solubility and target engagement .

Q. What computational strategies predict its interactions with biological targets (e.g., kinases or GPCRs)?

- Methodological Answer :

- Docking : Use AutoDock Vina with flexible triazole ring sampling. Validate poses via molecular dynamics (MD) simulations (NAMD/GROMACS) over 100 ns .

- Pharmacophore Modeling : Align with known triazole-based inhibitors (e.g., voriconazole) to identify essential H-bond acceptors (N4 of triazole) and hydrophobic pockets .

Q. What strategies optimize pharmacokinetic properties (e.g., oral bioavailability)?

- Methodological Answer :

- Salt Selection : Dihydrochloride improves aqueous solubility vs. free base (e.g., >10-fold increase at pH 1.2). Compare with besylate or tosylate salts .

- Prodrug Derivatization : Acetylate the ethanamine moiety to enhance permeability; assess hydrolysis rates in plasma .

Data Contradiction Analysis

Q. How should stability studies be designed to assess degradation under varying pH and temperature conditions?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.